molecular formula C23H25N5O2 B11326560 3-methyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

3-methyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11326560
M. Wt: 403.5 g/mol
InChI Key: YGEICXXYEZNHSY-UHFFFAOYSA-N
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Description

3-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a morpholine and pyrimidine moiety, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

3-methyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H25N5O2/c1-16-4-3-5-18(14-16)23(29)27-20-8-6-19(7-9-20)26-21-15-22(25-17(2)24-21)28-10-12-30-13-11-28/h3-9,14-15H,10-13H2,1-2H3,(H,27,29)(H,24,25,26)

InChI Key

YGEICXXYEZNHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between 2-methyl-4,6-dichloropyrimidine and morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Amination Reaction: The resulting 2-methyl-6-(morpholin-4-yl)pyrimidine is then subjected to an amination reaction with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

3-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The morpholine and pyrimidine moieties play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer treatment.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer and pancreatic cancer.

Uniqueness

3-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific structural features, such as the combination of a benzamide core with morpholine and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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